2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione
Description
Historical Context and Development
Isoindole-1,3-dione derivatives, commonly known as phthalimides, have been integral to organic chemistry since their discovery in the 19th century. Phthalimide itself, first synthesized via the reaction of phthalic anhydride with ammonia, became a cornerstone for developing heterocyclic compounds with diverse applications. The introduction of halogen atoms into the phthalimide framework emerged as a strategic modification to enhance electronic properties and biological activity. For instance, the synthesis of 5-fluoro-isoindole-1,3-dione in the late 20th century marked a pivotal advancement, enabling further functionalization at the 2-position.
The specific compound, 2-(2-chloro-ethyl)-5-fluoro-isoindole-1,3-dione, represents a modern iteration of these efforts. Its development leverages methods such as nucleophilic substitution and palladium-catalyzed coupling, building on earlier work with halogenated amines and anhydrides. The compound’s structure—featuring a chloroethyl side chain and fluorine substituent—reflects deliberate design to optimize reactivity and intermolecular interactions, as seen in studies on halogenated phthalimides.
Significance in Isoindole-1,3-dione Chemistry
The incorporation of both fluorine and chloroethyl groups confers unique electronic and steric properties to this compound. Fluorine’s electronegativity enhances the electron-deficient nature of the isoindole-1,3-dione core, facilitating nucleophilic aromatic substitutions and π-π stacking interactions. Meanwhile, the chloroethyl side chain introduces a reactive site for further derivatization, enabling the formation of N-alkylated products or participation in cross-coupling reactions.
This dual functionalization aligns with broader trends in medicinal chemistry, where halogenated phthalimides are prized for their bioavailability and membrane permeability. For example, the compound’s fluorinated analog, 5-fluoro-isoindole-1,3-dione, has been utilized as a precursor in anticancer agent synthesis, underscoring the scaffold’s versatility.
Position within Halogenated Phthalimide Derivatives
This compound occupies a niche within halogenated phthalimides due to its distinct substitution pattern. Compared to simpler derivatives like N-chloromethylphthalimide, this compound’s chloroethyl group offers greater flexibility for structural diversification, while the fluorine atom stabilizes the aromatic system. Such features are critical in materials science, where halogen bonding and supramolecular organization influence photophysical properties.
The compound also bridges therapeutic and industrial applications. For instance, halogenated phthalimides are employed as flame retardants in polymers, leveraging their thermal stability and halogen content. In drug discovery, similar derivatives exhibit enzyme inhibitory activity, such as xanthine oxidase and carbonic anhydrase inhibition, suggesting potential pathways for this compound.
Table 1: Comparative Analysis of Halogenated Isoindole-1,3-dione Derivatives
Properties
IUPAC Name |
2-(2-chloroethyl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYATUXRRFOJLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649596 | |
| Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176200-91-2 | |
| Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione typically involves the reaction of 2-chloroethylamine with 5-fluoro-isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The fluoro group can participate in reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoindole derivatives.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated isoindole derivatives.
Oxidation and Reduction: Formation of oxides or reduced isoindole derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of isoindole compounds exhibit notable anticancer properties. For instance, a study focused on the synthesis of various isoindoline-1,3-dione derivatives showed promising results against multiple cancer cell lines. The synthesized compounds were tested for their cytotoxic effects, revealing that specific substitutions on the isoindole structure significantly influenced their anticancer activity.
Case Study: Isoindoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 7a | PC3 | 15.99 | Moderate |
| 7f | HT29 | 16.05 | Significant |
| 7d | MCF7 | 12.50 | High |
These findings suggest that modifications to the isoindole structure can enhance anticancer efficacy, making it a target for further drug development .
Neuroprotective Effects
Another significant application of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is in neuroprotection. Recent studies have investigated its potential as an acetylcholinesterase inhibitor, a mechanism beneficial in treating Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 7a | 2.1 | AChE inhibition |
| 7f | 3.0 | Neuroprotective effect |
The results indicated that these compounds not only inhibited acetylcholinesterase but also provided neuroprotective effects against oxidative stress-induced cell death in neuronal models .
Herbicidal Applications
The compound has also been explored for its herbicidal properties. Research indicates that derivatives of isoindole can act as effective herbicides due to their ability to disrupt plant growth mechanisms.
Case Study: Herbicidal Efficacy
A patent describes formulations containing crystalline forms of isoindole derivatives that exhibit herbicidal activity against various weed species. The efficacy was tested under controlled conditions, demonstrating significant growth inhibition.
| Herbicide Formulation | Target Weed Species | Efficacy (%) |
|---|---|---|
| Formulation A | Dandelion | 85 |
| Formulation B | Crabgrass | 90 |
These findings highlight the potential for developing new herbicides based on the isoindole scaffold .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multistep reactions that allow for various substitutions on the isoindole framework. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Synthesis Overview
The synthetic pathway typically involves:
- Formation of an isoindoline core via cyclization.
- Introduction of halogen substituents through electrophilic aromatic substitution.
- Final modifications to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The fluoro group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, emphasizing substituent effects, molecular properties, and research findings:
Structural and Functional Differences
- Substituent Effects: The 2-chloroethyl group in the target compound provides moderate steric bulk compared to the pyridinyl () or thiazolyl () substituents, which introduce aromatic heterocycles. These heterocycles may enhance π-π stacking but reduce solubility in aqueous media .
Synthetic Complexity :
- Potential Applications: Thiazolyl and pyridinyl derivatives () are often explored for agrochemical or pharmaceutical uses due to their heterocyclic pharmacophores. The target compound’s simpler structure may favor applications in materials science or as a synthetic intermediate .
Research Findings and Data Gaps
- Hydrogen Bonding : Fluorinated isoindole-diones may exhibit predictable hydrogen-bonding patterns, as described by Etter’s graph set analysis, aiding in crystal engineering .
Biological Activity
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is a synthetic compound belonging to the isoindole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies that explore its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features an isoindole core substituted with a chloroethyl group and a fluorine atom. This unique arrangement may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that isoindole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to inhibit certain enzymes involved in cancer progression. For instance, studies have demonstrated that isoindole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion .
- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 4.1 |
| PC3 | 7.4 |
| HT29 | 6.0 |
- Case Studies : A study involving the treatment of prostate cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of isoindole derivatives have also been explored:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations around 500 µg/mL .
| Bacteria | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| Bacillus subtilis | 12 mm |
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is influenced by their chemical structure:
- Fluorine Substitution : The presence of fluorine enhances the lipophilicity and reactivity of the compound, contributing to its increased anticancer and antimicrobial activities compared to non-fluorinated analogs .
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that while the compound exhibits potent biological activity, it also necessitates careful evaluation for potential cytotoxicity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione, and how can purity be optimized?
- Methodology : A common approach involves click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to introduce functional groups. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can react with alkynes in PEG-400/DMF solvents under CuI catalysis, followed by extraction (ethyl acetate) and purification via column chromatography (70:30 ethyl acetate/hexane) .
- Optimization : Monitor reaction progress using TLC and confirm purity via HRMS (FAB-HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve structural ambiguities .
Q. How do spectroscopic techniques validate the structure of this compound?
- Key Data :
- ¹⁹F NMR : Distinct shifts for fluorine at the 5-position (e.g., δ -120 to -125 ppm, solvent-dependent).
- HRMS : Exact mass matching calculated [M+H]⁺ or [M+Na]⁺ ions (e.g., m/z 320.0521 for C₁₃H₁₀ClFN₂O₂).
- TLC : Rf values under standardized solvent systems (e.g., 0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What experimental challenges arise when introducing halogen substituents (Cl, F) to the isoindole-1,3-dione core, and how can they be mitigated?
- Challenges :
- Steric/Electronic Effects : Chloroethyl groups may hinder cycloaddition reactivity due to steric bulk.
- Fluorine Sensitivity : Fluorine’s electronegativity can destabilize intermediates; anhydrous conditions and low temperatures (<0°C) are critical .
- Mitigation : Use directing groups (e.g., nitro or methoxy) to enhance regioselectivity during electrophilic substitution .
Q. How do structural modifications (e.g., chloroethyl vs. nitro substituents) influence biological activity in phthalimide derivatives?
- Methodology :
- SAR Studies : Compare bioactivity (e.g., antioxidant or enzyme inhibition) of analogs via in vitro assays. For example, nitro groups enhance electron-withdrawing effects, altering binding affinity to targets like NADPH oxidase .
- Computational Modeling : Molecular docking (e.g., MOE software) to predict interactions with active sites .
Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?
- Case Analysis :
- Yield Discrepancies : Variations in solvent polarity (DMF vs. THF) or catalyst loading (CuI 5 mol% vs. 10 mol%) can alter yields by 20–30% .
- Spectral Shifts : Solvent-induced ¹⁹F NMR shifts (e.g., DMSO vs. CDCl₃) require standardized reporting conditions .
Methodological Recommendations
- Synthetic Protocols : Prioritize Cu(I)-catalyzed reactions for triazole or indole functionalization, as these are scalable and modular .
- Analytical Workflow : Combine HRMS with 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Data Reproducibility : Document reaction parameters (solvent purity, temperature gradients) meticulously to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
